Mafenide Acetate
Mafenide Acetate
Mafenide Acetate is the acetate salt form of mafenide, a synthetic sulfonamide analog of para-aminobenzoic acid (PABA) with topical anti-infective activity. Mafenide acetate competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, thereby interferes with normal folic acid metabolism. As a result, de novo synthesis of pyrimidines, which requires folate metabolites, is impeded and subsequently DNA synthesis is affected. Mafenide acetate is bacteriostatic against many gram-negative and gram-positive organisms, including Pseudomonas aeruginosa and certain strains of anaerobes.
Mafenide acetate is a carboxylic acid.
A sulfonamide that inhibits the enzyme CARBONIC ANHYDRASE and is used as a topical anti-bacterial agent, especially in burn therapy.
Mafenide acetate is a carboxylic acid.
A sulfonamide that inhibits the enzyme CARBONIC ANHYDRASE and is used as a topical anti-bacterial agent, especially in burn therapy.
Brand Name:
Vulcanchem
CAS No.:
13009-99-9
VCID:
VC0002454
InChI:
InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4)
SMILES:
CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N
Molecular Formula:
C9H14N2O4S
Molecular Weight:
246.29 g/mol
Mafenide Acetate
CAS No.: 13009-99-9
Inhibitors
VCID: VC0002454
Molecular Formula: C9H14N2O4S
Molecular Weight: 246.29 g/mol
CAS No. | 13009-99-9 |
---|---|
Product Name | Mafenide Acetate |
Molecular Formula | C9H14N2O4S |
Molecular Weight | 246.29 g/mol |
IUPAC Name | acetic acid;4-(aminomethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4) |
Standard InChIKey | UILOTUUZKGTYFQ-UHFFFAOYSA-N |
SMILES | CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N |
Canonical SMILES | CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N |
Description | Mafenide Acetate is the acetate salt form of mafenide, a synthetic sulfonamide analog of para-aminobenzoic acid (PABA) with topical anti-infective activity. Mafenide acetate competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, thereby interferes with normal folic acid metabolism. As a result, de novo synthesis of pyrimidines, which requires folate metabolites, is impeded and subsequently DNA synthesis is affected. Mafenide acetate is bacteriostatic against many gram-negative and gram-positive organisms, including Pseudomonas aeruginosa and certain strains of anaerobes. Mafenide acetate is a carboxylic acid. A sulfonamide that inhibits the enzyme CARBONIC ANHYDRASE and is used as a topical anti-bacterial agent, especially in burn therapy. |
Solubility | 36.9 [ug/mL] |
Synonyms | 4 Homosulfanilamide 4-Homosulfanilamide Bensulfamide Mafenide Mafenide Acetate Mafylon Maphenid Marfanil Napaltan Sulfabenzamine Sulfamylon |
Reference | [1]. Siuda, J.F. and C.D. Cihonski, New compounds: carbamate derivatives of mafenide (homosulfanilamide). J Pharm Sci, 1972. 61(11): p. 1856-7. [2]. Haynes, B.W., Jr., Mafenide acetate in burn treatment. N Engl J Med, 1971. 284(23): p. 1324. [3]. Haik, J., et al., Burn care standards in Israel: lack of consensus. Burns, 2005. 31(7): p. 845-9. |
PubChem Compound | 25590 |
Last Modified | Nov 11 2021 |
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